molecular formula C7H18N2 B3391220 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine CAS No. 1489602-69-8

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine

Cat. No.: B3391220
CAS No.: 1489602-69-8
M. Wt: 130.23 g/mol
InChI Key: MRFFRZKALCHLAS-UHFFFAOYSA-N
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Description

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol . It is a diamine, meaning it contains two amino groups, which makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine can be achieved through several methods. One common method involves the reaction of malonic acid dicarboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) to generate an intermediate. This intermediate undergoes nickel hydrogenation, followed by amine ester exchange in benzylamine, and finally reduction with lithium aluminum hydride . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis method involves the use of conventional chemical reagents that are easy to obtain and cost-effective. The entire synthesis process is designed to be stable, easy to repeat, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for hydrogenation, benzylamine for amine ester exchange, and lithium aluminum hydride for reduction . The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield the corresponding amine products, while oxidation reactions produce oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFRZKALCHLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489602-69-8
Record name 2-ethyl-N1,N1-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-N1,N1-dimethylpropane-1,3-diamine
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